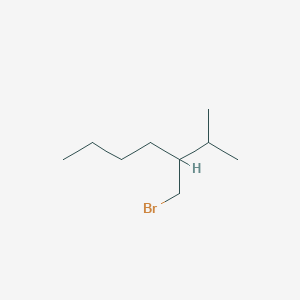

3-(Bromomethyl)-2-methylheptane

Description

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

3-(bromomethyl)-2-methylheptane |

InChI |

InChI=1S/C9H19Br/c1-4-5-6-9(7-10)8(2)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

NEQJRAGEYFBAHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CBr)C(C)C |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The IUPAC name This compound derives from its seven-carbon chain, with substituents on carbons 2 and 3. The bromomethyl group (-CH₂Br) introduces polarity, making the compound soluble in organic solvents like ethyl acetate and dichloromethane. Spectroscopic data from PubChem confirm a molecular weight of 207.15 g/mol, with a boiling point estimated at 349.2 K under reduced pressure (0.021 bar).

Stability and Reactivity

As a tertiary alkyl bromide, this compound is prone to elimination reactions under basic conditions, forming alkenes. Its stability in acidic environments makes it suitable for reactions requiring protonation of leaving groups. The bromine atom’s electronegativity facilitates nucleophilic substitution (Sₙ1/Sₙ2) or radical-mediated transformations.

Synthetic Methodologies

The synthesis of this compound can be approached through multiple routes, each with specific reagents and conditions. Below, we analyze three principal methods, drawing parallels from patented bromination techniques and established organic reactions.

Nucleophilic Substitution of Alcohol Precursors

A direct method involves substituting a hydroxyl group with bromine using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This route requires 3-(hydroxymethyl)-2-methylheptane as the precursor, which undergoes Sₙ2 displacement.

Procedure:

- Reactant Preparation: Synthesize 3-(hydroxymethyl)-2-methylheptane via Grignard addition or reduction of corresponding ketones.

- Bromination: Add PBr₃ (1.2 equiv) dropwise to the alcohol in anhydrous diethyl ether at 0°C. Stir for 4 hours under nitrogen.

- Workup: Quench with ice water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.

- Purification: Distill under reduced pressure (boiling point ~349 K).

Challenges:

Radical Bromination Using N-Bromosuccinimide (NBS)

Allylic or tertiary C-H bonds can undergo bromination via radical mechanisms. For 2-methylheptane, selective bromination at the 3-position methyl group is achievable using NBS under UV light.

Procedure:

- Substrate Preparation: Dissolve 2-methylheptane (1.0 equiv) in carbon tetrachloride.

- Initiation: Add NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide.

- Irradiation: Expose the mixture to UV light (λ = 300–400 nm) for 6–8 hours at reflux.

- Isolation: Filter succinimide byproducts and concentrate the solution. Purify via column chromatography (hexane/ethyl acetate).

Mechanistic Insight:

The reaction proceeds through a chain mechanism:

- Initiation: Benzoyl peroxide decomposes to generate radicals.

- Propagation: Abstraction of a hydrogen atom from the tertiary carbon forms a stable radical, which reacts with Br₂ (generated in situ from NBS).

Yield Considerations:

Radical bromination typically affords moderate yields (50–70%) due to competing side reactions. Steric shielding at the 3-position enhances selectivity.

Diazonium Salt Intermediacy

Adapting a patent-pending method for 2-methyl-3-bromopyridine, this route involves forming a diazonium salt from an amine precursor, followed by bromide displacement.

Procedure:

- Amine Synthesis: Prepare 3-(aminomethyl)-2-methylheptane via reductive amination of corresponding ketones.

- Diazotization: Treat the amine with hydrobromic acid (48%) at -5°C. Add sodium nitrite (NaNO₂) solution dropwise to form the diazonium salt.

- Bromide Displacement: Heat the diazonium intermediate to 20°C, allowing nitrogen evolution and bromide incorporation.

- Extraction: Isolate the product using ethyl acetate and anhydrous sodium sulfate.

Advantages:

- High yields (up to 95%) reported for analogous compounds.

- Scalable for industrial production.

Limitations:

- Requires synthesis of the amine precursor, which may involve multi-step sequences.

- Exothermic reactions necessitate precise temperature control.

Comparative Analysis of Methods

The selection of a synthetic route depends on precursor availability, desired scale, and equipment.

| Method | Precursor Required | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-(hydroxymethyl)-2-methylheptane | 60–75 | Moderate | Laboratory |

| Radical Bromination | 2-methylheptane | 50–70 | Low | Pilot Plant |

| Diazonium Salt | 3-(aminomethyl)-2-methylheptane | 85–95 | High | Industrial |

Key Observations:

- The diazonium method offers superior yield and selectivity but requires advanced precursor synthesis.

- Radical bromination is substrate-limited but advantageous for simple hydrocarbons.

Analytical Characterization

Post-synthesis validation ensures product integrity. Key techniques include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- EI-MS: Molecular ion peak at m/z 207 (M⁺), with fragments at 149 (M⁺–C₃H₇) and 91 (C₇H₇⁺).

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-methylheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

Nucleophilic Substitution: Alcohols, amines, thioethers.

Elimination: Alkenes.

Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-2-methylheptane has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key properties of 3-(Bromomethyl)-2-methylheptane and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₁₇Br | 193.12 | 18908-66-2 | Branched heptane with methyl (C2) and bromomethyl (C3) groups; primary bromide |

| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | 2550-36-9 | Cyclohexane ring substituted with bromomethyl group; primary bromide |

| 3-(Bromomethyl)-2,3,6-trimethylheptane | C₁₁H₂₃Br | 235.22 | 1551419-99-8 | Highly branched heptane with methyl groups (C2, C3, C6) and bromomethyl (C3) |

| 3-Methyl-1-bromoheptane | C₈H₁₇Br | 193.12 | Not provided | Linear heptane with bromine at terminal (C1) and methyl at C3; primary bromide |

Reactivity in Substitution Reactions

- This compound : The bromine is on a primary carbon within the bromomethyl group, but the adjacent methyl group at C2 introduces steric hindrance. This may slow SN2 reactions compared to less hindered primary bromides .

- Cyclohexylmethyl Bromide : The bulky cyclohexane ring adjacent to the bromomethyl group creates significant steric hindrance, likely favoring SN1 mechanisms (if solvolysis is feasible) or slower SN2 pathways .

- 3-(Bromomethyl)-2,3,6-trimethylheptane : Extensive branching around the bromomethyl group (C2, C3, C6 methyl substituents) severely restricts nucleophilic access, making this compound less reactive in substitution reactions .

- 3-Methyl-1-bromoheptane : A linear primary bromide with minimal steric hindrance, enabling fast SN2 reactivity compared to branched analogs .

Physical Properties

- Boiling Points: Increased molecular weight (e.g., 235.22 g/mol for 3-(Bromomethyl)-2,3,6-trimethylheptane) typically correlates with higher boiling points.

- Solubility: Cyclohexylmethyl bromide’s nonpolar cyclohexane ring enhances hydrophobicity, reducing aqueous solubility compared to linear or branched heptane derivatives .

Biological Activity

3-(Bromomethyl)-2-methylheptane is an organic compound with the molecular formula . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound features a bromomethyl group attached to a branched heptane backbone. Its structural formula can be represented as follows:

This compound falls under the category of halogenated hydrocarbons, which are known for their diverse biological activities.

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar brominated compounds demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The findings suggest that while low concentrations do not exhibit significant cytotoxicity, higher concentrations may lead to cell death. For instance, pretreatment of cells with concentrations above 10 μg/mL showed moderate cytotoxic effects .

The biological activity of this compound may be attributed to its ability to interact with cellular targets. Halogenated compounds are known to interfere with various signaling pathways. Research suggests that these compounds can modulate inflammatory responses and inhibit specific gene expressions related to inflammation and cell proliferation .

Data Table: Biological Activities Summary

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the effect of this compound on cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis in treated cells .

Q & A

What are the recommended safety protocols for handling 3-(Bromomethyl)-2-methylheptane in laboratory settings?

(Basic)

Answer:

Due to its brominated alkyl structure, this compound requires stringent safety measures. Key protocols include:

- Eye exposure: Flush immediately with flowing water for 10–15 minutes, holding eyelids open, followed by consultation with an ophthalmologist .

- Skin contact: Wash thoroughly with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention .

- Ingestion: Rinse the mouth (if conscious) and consult a physician promptly.

While specific toxicological data for this compound may be limited, analogous brominated hydrocarbons suggest similar risks of irritation and systemic toxicity . Always use PPE (gloves, goggles) and work in a fume hood.

What spectroscopic techniques are suitable for characterizing this compound?

(Basic)

Answer:

A multi-technique approach is recommended:

- NMR (¹H/¹³C): Resolves the bromomethyl group (δ ~3.3–3.7 ppm for CH₂Br) and branched alkyl chain. The 2-methylheptane backbone can be confirmed via coupling patterns and DEPT experiments .

- GC-MS: Provides molecular ion peaks (e.g., m/z 235.20 for [M]⁺) and fragmentation patterns. EI-MS conditions (70 eV) are ideal for structural confirmation, as demonstrated for related bromoalkanes .

- IR Spectroscopy: Identifies C-Br stretches (~500–600 cm⁻¹) and C-H vibrations in the alkyl chain .

How can researchers optimize the alkylation efficiency of this compound in multi-step syntheses?

(Advanced)

Answer:

Alkylation efficiency depends on steric hindrance and solvent polarity:

- Solvent selection: Use polar aprotic solvents (e.g., CH₃CN) to stabilize transition states, as shown in analogous alkylation reactions with allylic bromides .

- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates.

- Temperature control: Moderate heating (40–60°C) balances reactivity and minimizes elimination byproducts (e.g., alkenes) .

Monitor reaction progress via TLC or GC-MS to adjust conditions dynamically.

What are the potential side reactions when using this compound as an alkylating agent, and how can they be mitigated?

(Advanced)

Answer:

Common side reactions include:

- Elimination: Formation of alkenes (e.g., 2-methylheptene) under basic or high-temperature conditions. Mitigate by using mild bases (e.g., K₂CO₃) and maintaining temperatures <60°C .

- Hydrolysis: Bromide displacement by water, leading to alcohol byproducts. Use anhydrous solvents and molecular sieves to suppress hydrolysis .

- Wurtz coupling: Dimerization via radical intermediates. Avoid metallic reductants (e.g., Na) unless intentional .

Characterize byproducts via GC-MS or HPLC to refine reaction conditions.

What are the common synthetic routes for preparing this compound?

(Basic)

Answer:

Two primary methods are documented:

Radical bromination: React 2-methylheptane with N-bromosuccinimide (NBS) under UV light, targeting the tertiary C-H bond .

Grignard alkylation: Start with 2-methylheptan-3-ol, convert to the corresponding bromide using PBr₃ or HBr, and purify via fractional distillation .

Validate purity via NMR and elemental analysis.

How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

(Advanced)

Answer:

The branched 2-methylheptane backbone creates steric hindrance around the bromomethyl group, slowing SN2 mechanisms. Reactivity trends include:

- SN1 dominance: Favored in polar solvents due to carbocation stabilization (tertiary carbocation intermediate).

- Steric shielding: Bulkier nucleophiles (e.g., tert-butoxide) exhibit reduced efficiency. Use smaller nucleophiles (e.g., iodide) or elevated temperatures to overcome this .

Computational modeling (DFT) can predict transition-state geometries for tailored reaction design.

What are the storage conditions to ensure the stability of this compound?

(Basic)

Answer:

Store in amber glass bottles under inert gas (N₂/Ar) at 2–4°C to prevent photodegradation and hydrolysis . Add stabilizers (e.g., BHT) if long-term storage (>6 months) is required. Monitor purity via periodic GC-MS analysis.

What analytical methods are recommended for quantifying trace impurities in this compound samples?

(Advanced)

Answer:

- HPLC-MS: Use a C18 column with acetonitrile/water gradients to separate impurities (e.g., residual alcohols or alkenes). Electrospray ionization (ESI) enhances detection limits .

- Headspace GC: Quantify volatile byproducts (e.g., alkenes) with a DB-5MS column and FID detection .

- ICP-OES: Detect trace metal contaminants (e.g., from catalysts) at ppb levels .

What are the primary applications of this compound in organic chemistry research?

(Basic)

Answer:

Key applications include:

- Alkylating agent: Introduces branched heptyl groups into nucleophiles (e.g., amines, thiols) for drug intermediate synthesis .

- Polymer chemistry: Serves as a crosslinker in radical polymerization for functionalized polymers .

- Material science: Modifies dielectric properties in liquid crystal formulations .

How can isotopic labeling (e.g., deuterium) be applied to study reaction mechanisms involving this compound?

(Advanced)

Answer:

- Deuterated analogs: Synthesize this compound-d₃ (CD₃-labeled) to track hydrogen/deuterium exchange via NMR or MS .

- Kinetic isotope effects (KIE): Compare reaction rates between protiated and deuterated forms to distinguish SN1/SN2 pathways .

- Tracer studies: Use ¹³C-labeled derivatives to map metabolic or degradation pathways in environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.